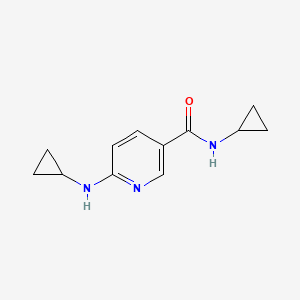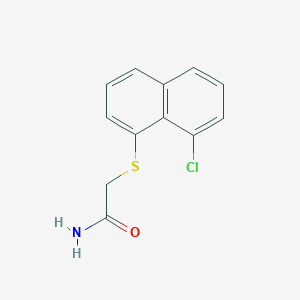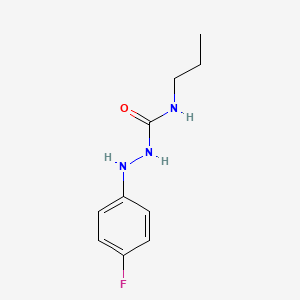
1-(4-Fluoroanilino)-3-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoroanilino)-3-propylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AG490 and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoroanilino)-3-propylurea involves the inhibition of tyrosine kinase activity. This compound binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to downstream signaling molecules. This results in the inhibition of various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-(4-Fluoroanilino)-3-propylurea has various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has been found to reduce inflammation and improve insulin sensitivity in animal models. These effects are attributed to the inhibition of JAK2 and STAT3 activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Fluoroanilino)-3-propylurea has several advantages for lab experiments. It is a potent and selective inhibitor of JAK2 and STAT3, making it an ideal tool for studying the role of these kinases in various cellular processes. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
1-(4-Fluoroanilino)-3-propylurea has several potential future directions for scientific research. One direction is the development of more potent and selective inhibitors of JAK2 and STAT3. Additionally, future studies could investigate the role of these kinases in various diseases and identify potential therapeutic targets. Furthermore, the development of new drug delivery systems could improve the solubility and bioavailability of 1-(4-Fluoroanilino)-3-propylurea, making it a more effective therapeutic agent.
Conclusion
In conclusion, 1-(4-Fluoroanilino)-3-propylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a valuable tool for studying the role of JAK2 and STAT3 in various cellular processes and has potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 1-(4-Fluoroanilino)-3-propylurea involves the reaction of 4-fluoroaniline with propylisocyanate in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC. The purity and yield of the final product are critical factors that determine the success of the synthesis.
Aplicaciones Científicas De Investigación
1-(4-Fluoroanilino)-3-propylurea has been extensively studied for its potential applications in scientific research. It has been found to inhibit the activity of various tyrosine kinases, including Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). These kinases play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. Therefore, the inhibition of these kinases by 1-(4-Fluoroanilino)-3-propylurea has potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Propiedades
IUPAC Name |
1-(4-fluoroanilino)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c1-2-7-12-10(15)14-13-9-5-3-8(11)4-6-9/h3-6,13H,2,7H2,1H3,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDJBPFBPSGYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NNC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

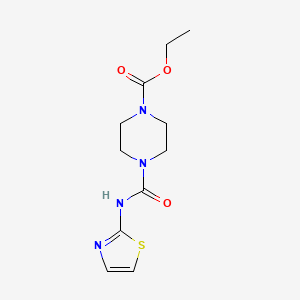
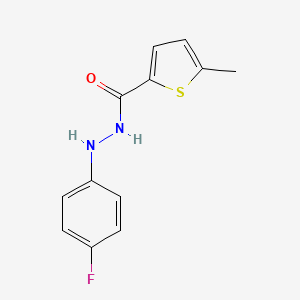
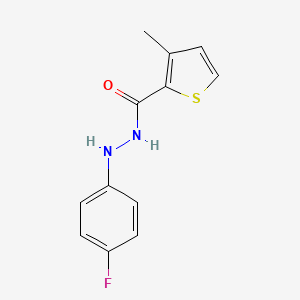
![N-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]butanamide](/img/structure/B7528935.png)
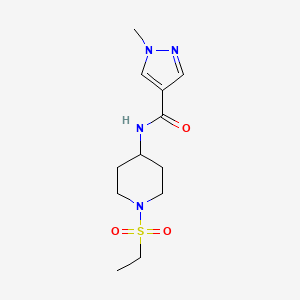
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-2-methylbenzamide](/img/structure/B7528958.png)
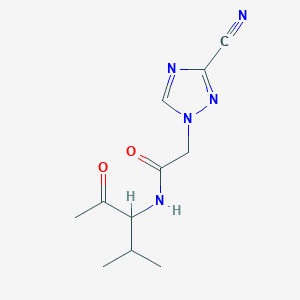
![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7528967.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(thiophen-2-ylmethyl)amino]propanamide](/img/structure/B7528977.png)

![2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7529012.png)

